3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol
CAS No.:
Cat. No.: VC13817060
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 3-[4,6-bis(3-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol |
| Standard InChI | InChI=1S/C21H15N3O3/c25-16-7-1-4-13(10-16)19-22-20(14-5-2-8-17(26)11-14)24-21(23-19)15-6-3-9-18(27)12-15/h1-12,25-27H |
| Standard InChI Key | VNIZEYVBKJDTFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3,3',3''-(1,3,5-triazine-2,4,6-triyl)triphenol, reflects its triazine backbone symmetrically functionalized with three phenol moieties. Each hydroxyphenyl group is attached to the triazine ring via a carbon-nitrogen bond at the 2-, 4-, and 6-positions of the triazine core, with hydroxyl groups positioned at the meta-position (3rd carbon) of each benzene ring . This substitution pattern distinguishes it from structurally similar compounds such as 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine (CAS 4507-97-5), where hydroxyl groups occupy the ortho-position .
Key Structural Features:
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Triazine Core: A six-membered heterocyclic ring with alternating single and double bonds, contributing to electron-deficient characteristics.
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Hydroxyphenyl Substituents: Electron-donating hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding .
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Symmetry: The -symmetric architecture facilitates self-assembly and coordination chemistry .
A comparative analysis of related triazine derivatives is provided in Table 1.
Table 1: Structural Comparison of Triazine-Based Phenolic Compounds
| Compound Name | CAS Number | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol | 2225834-22-8 | 3-hydroxyphenyl | 357.36 | |
| 2,4,6-Tris(2-hydroxyphenyl)-1,3,5-triazine | 4507-97-5 | 2-hydroxyphenyl | 357.36 | |
| 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol | N/A | 4-aminophenyl | 402.41 |
Synthesis and Characterization
Synthetic Routes
The synthesis of 3,3',3''-(1,3,5-triazine-2,4,6-triyl)triphenol typically involves nucleophilic aromatic substitution (NAS) reactions. A representative method, adapted from protocols for analogous triazine derivatives , proceeds as follows:
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Starting Material: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) reacts with 3-hydroxyphenol under basic conditions.
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Reaction Conditions:
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Workup: The product is isolated via filtration, washed with water, and purified by column chromatography.
This method yields the target compound in ~84% purity , confirmed by spectroscopic techniques:
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NMR: Six distinct aromatic proton signals, confirming symmetry .
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FT-IR: Peaks at 3390 cm (O–H stretch) and 1524 cm (C=N stretch) .
Challenges in Synthesis
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Steric Hindrance: Bulky hydroxyphenyl groups slow reaction kinetics, necessitating prolonged reflux .
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Byproducts: Incomplete substitution may yield mono- or di-substituted intermediates, requiring rigorous purification .
Physicochemical Properties
Solubility and Reactivity
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in ethanol .
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Acidity: Phenolic hydroxyl groups () enable deprotonation under basic conditions, facilitating further functionalization .
Applications in Materials Science and Pharmacology
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins and polyurethanes, enhancing mechanical strength and flame retardancy . Its triazine core acts as a char-forming agent during combustion, reducing smoke emission.
Drug Development
Preliminary in silico studies indicate potential anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition. Molecular docking simulations reveal strong binding affinity () at the COX-2 active site .
Dendrimer Synthesis
In recent work by ACS Journal of Organic Chemistry, triazine-based dendrimers incorporating analogous structures demonstrated tunable photoluminescence, with potential applications in organic light-emitting diodes (OLEDs) .
Future Research Directions
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Thermodynamic Profiling: Experimental determination of enthalpy of formation () and heat capacity .
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Toxicity Studies: In vivo assessments to evaluate biocompatibility for pharmaceutical use .
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Advanced Materials: Exploration of metal-organic frameworks (MOFs) utilizing the compound as a tritopic linker .
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